2,2-Dimethyl-3-oxa-6-thia-1-azabicyclo[5.2.0]nonan-9-one
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Overview
Description
2,2-Dimethyl-3-oxa-6-thia-1-azabicyclo[5.2.0]nonan-9-one is a bicyclic compound with the molecular formula C8H13NO2S and a molecular weight of 187.263 g/mol . This compound features a unique structure that includes an oxygen, sulfur, and nitrogen atom within its bicyclic framework, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-oxa-6-thia-1-azabicyclo[5.2.0]nonan-9-one typically involves the formation of the bicyclic structure through a series of chemical reactions. One common method involves the reaction of a suitable precursor with reagents that facilitate the formation of the bicyclic ring system. For instance, the synthesis can be achieved by reacting a compound containing the necessary functional groups with a base such as potassium t-butoxide .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-oxa-6-thia-1-azabicyclo[5.2.0]nonan-9-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
2,2-Dimethyl-3-oxa-6-thia-1-azabicyclo[5.2.0]nonan-9-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-3-oxa-6-thia-1-azabicyclo[5.2.0]nonan-9-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biological pathways and processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Azetidines: These compounds also contain a nitrogen atom within a bicyclic structure but differ in the arrangement of other atoms.
Thiazolidines: Similar in containing sulfur and nitrogen atoms but differ in the overall ring structure.
Oxazolidinones: Contain oxygen and nitrogen atoms within a ring structure but differ in the specific arrangement and additional functional groups.
Uniqueness
2,2-Dimethyl-3-oxa-6-thia-1-azabicyclo[5.2.0]nonan-9-one is unique due to its specific combination of oxygen, sulfur, and nitrogen atoms within a bicyclic framework. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
73845-14-4 |
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Molecular Formula |
C8H13NO2S |
Molecular Weight |
187.26 g/mol |
IUPAC Name |
2,2-dimethyl-3-oxa-6-thia-1-azabicyclo[5.2.0]nonan-9-one |
InChI |
InChI=1S/C8H13NO2S/c1-8(2)9-6(10)5-7(9)12-4-3-11-8/h7H,3-5H2,1-2H3 |
InChI Key |
ZRVYSURLZGXYBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N2C(CC2=O)SCCO1)C |
Origin of Product |
United States |
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